molecular formula C6H5O2- B1244127 Catecholate(1-)

Catecholate(1-)

Cat. No. B1244127
M. Wt: 109.1 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Catecholate(1-) is a phenolate anion that is the conjugate base of catechol. It has a role as a plant metabolite. It is a conjugate base of a catechol. It is a conjugate acid of a catecholate(2-).

Scientific Research Applications

  • Folate Pharmacogenetics in Mental Health Research highlights the role of folate in cardiovascular disease related to atypical antipsychotic use. Variants of methylenetetrahydrofolate reductase (MTHFR) and catechol-O-methyl transferase (COMT), which involves catecholate, are linked to increased risk factors. This study underscores the importance of folate in the intersection of mental illness and cardiovascular health (Ellingrod et al., 2012).

  • Breast Cancer Risk and Folate Pathway Micronutrients A study examining the COMT genotype, which processes catecholates, found associations between micronutrients in the folate metabolic pathway and breast cancer risk. This suggests that folate and related nutrients can impact breast cancer risk through their influence on catecholamine metabolism (Goodman et al., 2001).

  • Iron Acquisition in Bacterial Colonization Catecholate siderophores are crucial for the colonization of the mouse intestinal tract by Escherichia coli. The study demonstrates the fundamental role of catecholate in bacterial iron acquisition, enhancing our understanding of microbial colonization mechanisms (Pi et al., 2012).

  • Metal-Catecholate Complexes in Biochemistry The study of metal-catecholate complexes, relevant in biological systems for metal ion internalization and biomaterial synthesis, reveals insights into the interactions between metals and catechol, offering data for understanding biological metal-catecholate systems (Sever & Wilker, 2004).

  • Three-Dimensional Metal-Catecholate Frameworks Research into 3D metal catecholates highlights their application in proton conductivity. These frameworks demonstrate ultrahigh proton conductivity, paving the way for their use in energy and electrical applications (Nguyen et al., 2015).

  • Molecular Modeling of Catechol Dioxygenases Iron(II)-monoanionic catecholate complexes were studied to model extradiol cleaving catechol dioxygenases. These models aid in understanding enzyme-substrate complexes and their roles in biological processes (Jo et al., 2001).

  • Catechol in Biomedical Materials Research on catechol-functionalized hyperbranched polymers emphasizes their potential in biomedical applications, including bioadhesives and surface coatings, signifying the versatility of catechol in biomaterial design (Zhang et al., 2017).

  • Antifouling Coatings on Metal Surfaces Biomimetic PEG-catecholates have been developed for stable antifouling coatings on metal surfaces like TiO2 and stainless steel, demonstrating their efficacy in reducing biological fouling, relevant in medical and industrial applications (Khalil et al., 2014).

  • Role in Levodopa-induced Hyperhomocysteinemia The study examines the influence of folate, vitamin B12, and the COMT inhibitor entacapone on levodopa-induced hyperhomocysteinemia, highlighting the metabolic pathways influenced by catechol compounds in neurological treatments (Postuma et al., 2006).

properties

IUPAC Name

2-hydroxyphenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphenolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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